Clavulanic acid

Descripción general

Descripción

El ácido clavulánico es un compuesto β-lactámico que funciona como un inhibidor de β-lactamasas basado en un mecanismo. Se deriva de la bacteria Streptomyces clavuligerus. Si bien el ácido clavulánico en sí no posee propiedades antibióticas significativas, es altamente efectivo cuando se combina con antibióticos del grupo de la penicilina para superar la resistencia a los antibióticos en bacterias que producen enzimas β-lactamasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido clavulánico se produce principalmente mediante fermentación utilizando cepas de Streptomyces clavuligerus. El proceso de fermentación implica cultivar la bacteria en un ambiente controlado con nutrientes y condiciones específicas para optimizar el rendimiento del ácido clavulánico . El pH del caldo de fermentación se controla estrictamente en un rango de 6.3 a 6.7 para mejorar la producción .

Métodos de producción industrial

La producción industrial del ácido clavulánico implica la fermentación a gran escala seguida de procesos de purificación. El caldo de fermentación se mezcla con 2-etilhexanoato de litio para aislar el clavulanato de litio, que luego se puede convertir a otras sales o ésteres . Este método asegura un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido clavulánico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido clavulánico se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del ácido clavulánico.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de ácido clavulánico.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del ácido clavulánico incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones varían según el producto deseado, pero generalmente implican temperaturas controladas y niveles de pH .

Productos principales formados

Los principales productos formados a partir de las reacciones del ácido clavulánico incluyen varios derivados con grupos funcionales modificados que pueden mejorar sus propiedades inhibitorias de β-lactamasas .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Antibiotic Combination Therapy

Clavulanic acid is commonly used in combination with amoxicillin, forming a well-known antibiotic formulation known as Augmentin. This combination is effective against a range of infections caused by bacteria that produce β-lactamases, enzymes that can deactivate many antibiotics. Key conditions treated include:

- Respiratory Tract Infections : Effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis.

- Urinary Tract Infections : Particularly those caused by Escherichia coli and Klebsiella species.

- Skin and Soft Tissue Infections : Effective against Staphylococcus aureus and other gram-negative bacteria .

The use of this compound in these combinations helps to prevent the emergence of resistant bacterial strains, making it a crucial component in modern antibiotic therapy.

1.2 Side Effects and Risks

While generally well-tolerated, this compound can cause adverse reactions, including gastrointestinal disturbances and allergic reactions. A notable case reported severe cholestatic hepatitis following high-dose amoxicillin/clavulanic acid therapy, highlighting the need for careful monitoring in susceptible populations .

Research Applications

2.1 Neurological Research

Recent studies have explored the potential neuroprotective effects of this compound, particularly its ability to upregulate the glutamate transporter 1 (GLT-1) in the central nervous system. This action may have implications for treating various neurological conditions:

- Epilepsy : this compound has shown promise in preclinical models for reducing seizure activity.

- Addiction : It may modulate dopaminergic pathways, offering potential benefits in addiction treatment.

- Pain Management : Studies indicate efficacy in models of neuropathic and inflammatory pain.

- Cognitive Disorders : Potential applications in dementia and Parkinson's disease have been observed due to its neuroprotective properties .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound in various therapeutic contexts:

| Application Area | Effectiveness | Notes |

|---|---|---|

| Respiratory Infections | High | Effective against resistant strains |

| Urinary Tract Infections | High | Commonly used with amoxicillin |

| Neurological Disorders | Emerging | Preclinical studies show promise |

| Pain Management | Positive | Efficacy noted in neuropathic pain models |

| Addiction Treatment | Potential | Modulates dopamine pathways |

Case Studies

Several case studies have documented the effects of this compound in both clinical settings and research applications:

- Case Study on Hepatitis : A 63-year-old male developed cholestatic hepatitis after treatment with amoxicillin/clavulanic acid, emphasizing the need for awareness regarding potential liver toxicity .

- Preclinical Models of Neurological Disorders : Research has demonstrated that this compound enhances GLT-1 expression, leading to improved outcomes in models of anxiety, depression, and cognitive function .

Mecanismo De Acción

El ácido clavulánico actúa como un inhibidor irreversible basado en un mecanismo de las enzimas β-lactamasas. Se une al sitio activo de la enzima, donde el anillo β-lactámico se abre por un residuo de serina, inactivando la enzima. Esta inhibición evita la degradación de los antibióticos β-lactámicos, restaurando así su actividad antimicrobiana contra bacterias resistentes .

Comparación Con Compuestos Similares

Compuestos similares

El ácido clavulánico es similar a otros inhibidores de β-lactamasas como el sulbactam y el tazobactam. Estos compuestos también inhiben las enzimas β-lactamasas y se utilizan en combinación con antibióticos β-lactámicos .

Singularidad

Lo que distingue al ácido clavulánico es su actividad inhibitoria de β-lactamasas de amplio espectro y su capacidad para formar complejos estables con enzimas β-lactamasas. Esto lo hace altamente efectivo para superar la resistencia a los antibióticos en una amplia gama de cepas bacterianas .

Conclusión

El ácido clavulánico es un compuesto crucial en la lucha contra la resistencia a los antibióticos. Sus propiedades únicas y su amplia gama de aplicaciones en química, biología, medicina e industria lo convierten en una herramienta invaluable en la ciencia y la atención médica modernas.

Actividad Biológica

Clavulanic acid, a β-lactamase inhibitor produced by the bacterium Streptomyces clavuligerus, plays a crucial role in enhancing the efficacy of certain antibiotics, particularly amoxicillin. This article explores its biological activity, mechanisms, and clinical implications, supported by research findings and case studies.

Overview of this compound

This compound is characterized as an irreversible inhibitor of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. While it exhibits minimal antibacterial activity on its own, it enhances the effectiveness of other antibiotics by inhibiting these resistance mechanisms, thereby allowing them to act against resistant bacterial strains.

- Inhibition of β-lactamases : this compound binds to β-lactamase enzymes produced by bacteria, which would otherwise hydrolyze and deactivate β-lactam antibiotics. This action allows antibiotics like amoxicillin to remain effective against resistant strains.

- Binding to Penicillin-Binding Proteins (PBPs) : this compound can bind to PBPs in both Gram-positive and Gram-negative bacteria. Notably, it selectively binds to PBP3 in Streptococcus pneumoniae, promoting autolysis and enhancing antibiotic activity .

Antimicrobial Efficacy

This compound is primarily studied in combination with amoxicillin (co-amoxiclav). The synergistic effect is particularly significant against:

- Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria : Studies show that co-amoxiclav is effective against ESBL-producing strains of Escherichia coli and Klebsiella pneumoniae, which are common in urinary tract infections .

- Clinical Trials : Preliminary trials indicated that the combination is effective in treating infections caused by amoxicillin-resistant organisms, including lower respiratory tract infections .

Case Studies

- ESBL Production : A study involving 300 isolates of Klebsiella sp. and E. coli found that 44% and 55% respectively were ESBL producers. The presence of this compound significantly restored susceptibility to cephalosporins in these strains .

- In Vivo Studies : Research demonstrated that clavulanate enhanced the intracellular killing functions of human polymorphonuclear cells against both β-lactamase-producing and non-β-lactamase-producing bacterial strains .

Pharmacokinetics

This compound is well absorbed when administered orally, with pharmacokinetic properties similar to those of amoxicillin. This similarity facilitates its use in combination therapies, ensuring adequate serum levels for effective antimicrobial action .

Research Findings

Recent studies have focused on optimizing the production of this compound through genetic engineering of Streptomyces clavuligerus. Advances include:

- Enhanced Production Strains : Genetic modifications have resulted in strains capable of producing significantly higher yields of this compound (up to 4.330 g/L) compared to wild-type strains .

- Regulatory Mechanisms : Understanding the regulatory pathways involved in this compound biosynthesis has opened avenues for improving production efficiency through metabolic engineering .

Propiedades

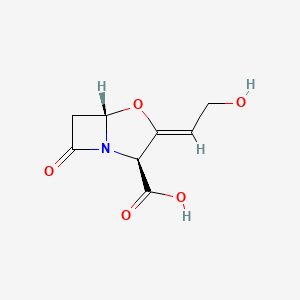

IUPAC Name |

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZVJAQRINQKSD-PBFISZAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022830 | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.37e+02 g/L | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58001-44-8 | |

| Record name | Clavulanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clavulanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5-118, 117.5 - 118 °C | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.